Ornithine ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

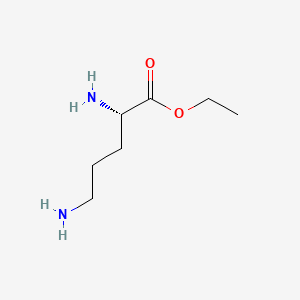

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl (2S)-2,5-diaminopentanoate |

InChI |

InChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 |

InChI Key |

OTXKQKKLEDBPAD-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN)N |

Canonical SMILES |

CCOC(=O)C(CCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Ornithine Ethyl Ester: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a pivotal role in the detoxification of ammonia.[1] Its derivative, ornithine ethyl ester, serves as a valuable building block in peptide synthesis, a research tool in biochemical studies, and an intermediate in the development of pharmaceutical agents.[1][2][3] The esterification of ornithine's carboxyl group enhances its utility by allowing for selective reactions at its two amino functionalities. This guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in chemical and pharmaceutical development. We will explore the chemical logic behind the chosen synthetic routes, provide a detailed, field-tested protocol, and outline a suite of analytical techniques for rigorous characterization of the final product.

The Strategic Imperative for Esterification: Why Synthesize this compound?

The primary challenge in the chemical manipulation of ornithine lies in its trifunctional nature: it possesses a carboxylic acid, an alpha (α)-amino group, and a delta (δ)-amino group. In its native zwitterionic state, the nucleophilicity of the amino groups and the acidity of the carboxyl group can lead to undesirable side reactions, such as polymerization or intra/intermolecular amide formation, during synthetic transformations.[4]

Esterification of the carboxylic acid to form this compound is a strategic first step that "protects" this functionality. This protection is crucial for two reasons:

-

Preventing Unwanted Reactivity : It neutralizes the acidic carboxyl group, preventing it from interfering with subsequent base-catalyzed reactions.

-

Enabling Selective N-Functionalization : With the carboxyl group masked, a chemist can selectively modify the α- and δ-amino groups, which is fundamental in peptide synthesis and the creation of complex derivatives.

The ethyl ester is particularly favored due to the relative ease of its formation and subsequent hydrolysis (deprotection) under mild conditions when the free carboxylic acid is required later in a synthetic sequence.

Synthesis Methodology: The Fischer-Speier Esterification Approach

For the synthesis of amino acid esters, the Fischer-Speier esterification is a classic, robust, and economically viable method.[5][6] This acid-catalyzed reaction involves refluxing the carboxylic acid (ornithine) with an excess of the alcohol (ethanol).[7][8][9]

The Underlying Mechanism and Rationale

The Fischer esterification is an equilibrium-driven process. The reaction mechanism proceeds through several key steps:[6][7][9]

-

Protonation of the Carbonyl : The acid catalyst (typically generated in situ) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water : The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation : The protonated carbonyl of the resulting ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the reaction to completion, Le Châtelier's principle is exploited by using a large excess of ethanol, which acts as both the reactant and the solvent, and by removing the water as it is formed.[8][9]

Visualizing the Synthesis Workflow

The following diagram illustrates the high-level workflow for the preparation of L-Ornithine Ethyl Ester Dihydrochloride from a common starting material, L-Ornithine Monohydrochloride.

Sources

- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Ornithine Ester Ethyl HCL_SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. [passiono.com]

- 4. scielo.br [scielo.br]

- 5. reddit.com [reddit.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Mechanism of Action of L-Ornithine Ethyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-Ornithine Ethyl Ester (OEE) serves as a synthetic, cell-permeable derivative of the non-proteinogenic amino acid L-ornithine. Its primary mechanism of action is to function as a pro-drug, efficiently delivering L-ornithine into the intracellular environment. Once inside the cell, endogenous esterases hydrolyze the ethyl ester group, releasing L-ornithine to participate in critical metabolic pathways. This guide elucidates the core mechanism of OEE, focusing on its role as a precursor for the urea cycle and polyamine biosynthesis. We will explore the biochemical context, provide experimental methodologies for studying its effects, and present the scientific rationale for its use as a valuable tool in metabolic research.

Introduction: The Rationale for L-Ornithine Ethyl Ester

L-ornithine is a pivotal intermediate in several metabolic pathways, including the urea cycle for ammonia detoxification and the synthesis of polyamines, which are essential for cell growth and proliferation.[1][2][3] However, the direct administration of L-ornithine in in vitro cell culture systems can be limited by its transport efficiency across the plasma membrane. L-ornithine, being a cationic amino acid, relies on specific transporters like the cationic amino acid transporter-1 (CAT-1).[4]

To overcome this limitation, L-ornithine is chemically modified by esterification of its carboxyl group with ethanol, forming L-Ornithine Ethyl Ester. This modification increases the lipophilicity of the molecule, facilitating its diffusion across the cell membrane. Inside the cell, non-specific intracellular esterases rapidly cleave the ester bond, liberating L-ornithine and a negligible amount of ethanol. This strategy allows researchers to effectively elevate intracellular L-ornithine concentrations, enabling the study of its downstream metabolic consequences.

Core Mechanism: From Pro-Drug to Active Metabolite

The central mechanism of OEE is its function as a delivery vehicle for L-ornithine. The increased bioavailability of intracellular L-ornithine directly impacts two primary, interconnected metabolic hubs.[5]

The Urea Cycle: Enhancing Ammonia Detoxification

The urea cycle, also known as the ornithine cycle, is a liver-centric pathway that converts toxic ammonia into urea for excretion.[6][7] L-ornithine is a critical substrate and intermediate in this cycle. It combines with carbamoyl phosphate in the mitochondria to form citrulline, a key step catalyzed by ornithine transcarbamylase (OTC).[6][8]

By providing a surplus of L-ornithine, OEE can stimulate the urea cycle, particularly in conditions where endogenous ornithine levels may be rate-limiting.[3] This has been shown to enhance the capacity to buffer and detoxify ammonia, a crucial function in both physiological and pathological states, such as hepatic encephalopathy.[8][9][10][11]

Polyamine Biosynthesis: Fueling Cell Growth and Proliferation

L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2][12] The first and rate-limiting step in this pathway is the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to form putrescine.[12][13] Polyamines are polycationic molecules vital for numerous cellular processes, including:

-

DNA synthesis and replication[3]

-

Cell proliferation and differentiation[2]

-

Regulation of gene transcription and translation[12]

Given their role in cell growth, the polyamine pathway is often upregulated in rapidly dividing cells, including cancer cells.[2] OEE is therefore a valuable tool for investigating the dynamics of polyamine metabolism and its impact on cell fate.[14]

The metabolic fate of L-ornithine delivered by OEE is depicted in the following pathway diagram:

Caption: Experimental workflow for analyzing the metabolic effects of OEE.

Quantitative Data Summary

The efficacy of L-ornithine as a substrate or modulator of enzymatic activity is concentration-dependent. While specific kinetic data for OEE is scarce (as it is a pro-drug), the resulting L-ornithine interacts with key enzymes with established parameters.

| Parameter | Enzyme | Value | Organism/System | Significance |

| Km for Arginine | Arginase (in erythrocytes) | 0.16 mM | Human Erythrocytes | Demonstrates the physiological relevance of substrate concentrations for ornithine production. [15] |

| IC₅₀ of nor-NOHA | Arginase (in EC) | 10 µM | Endothelial Cells | Provides a benchmark for inhibiting an alternative source of intracellular ornithine for comparative studies. [14] |

Conclusion and Future Directions

L-Ornithine Ethyl Ester is an effective and indispensable tool for researchers studying cellular metabolism. Its core mechanism of action is to bypass membrane transport limitations and deliver L-ornithine into the cell, where it is rapidly liberated by esterases. This elevation of intracellular L-ornithine directly fuels two crucial pathways: the urea cycle for ammonia detoxification and the polyamine biosynthesis pathway for cell growth and proliferation. The experimental protocols detailed herein provide a framework for quantitatively assessing the impact of OEE on these metabolic functions. Future research may leverage OEE in combination with isotopic tracing and metabolomics to further dissect the complex interplay between these pathways and their regulation in health and disease.

References

-

Höche, F., Klapperstück, T., & Wohlrab, J. (2004). Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. Skin Pharmacology and Physiology, 17(6), 283-8. [Link]

-

Walter, F. R., et al. (2022). Blood-brain barrier dysfunction in L-ornithine induced acute pancreatitis in rats and the direct effect of L-ornithine on cultured brain endothelial cells. Fluids and Barriers of the CNS, 19(1), 17. [Link]

-

Krzyżak, E., et al. (2021). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules, 26(11), 3393. [Link]

-

ResearchGate. (n.d.). The effects of l- and d-ornithine on the permeability of the triple BBB co-culture model. [Link]

-

Rani, I., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Medicina, 57(9), 871. [Link]

-

Rees, D. D., et al. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology, 103(2), 1451-1456. [Link]

-

He, Y., et al. (2011). Intracellular sources of ornithine for polyamine synthesis in endothelial cells. American Journal of Physiology-Cell Physiology, 300(6), C1484-90. [Link]

-

Kircheis, G., & Butterworth, R. F. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 29-35. [Link]

-

Phillips, M. A. (2021). Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. Proceedings of the National Academy of Sciences, 118(38), e2101996118. [Link]

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48-52. [Link]

-

Panagiotidis, C. A., et al. (1986). Biosynthesis of polyamines in ornithine decarboxylase, arginine decarboxylase, and agmatine ureohydrolase deletion mutants of Escherichia coli strain K-12. Journal of Bacteriology, 168(1), 423-427. [Link]

-

Kircheis, G., & Butterworth, R. F. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 29-35. [Link]

-

Butterworth, R. F. (2019). L-Ornithine L-Aspartate: Multimodal Therapeutic Agent for Hyperammonemia and Hepatic Encephalopathy in Cirrhosis. Journal of Pharmacology & Pharmacotherapeutics, 2(3), 1-6. [Link]

-

Jain, S., et al. (2015). Efficacy of L-Ornithine L-Aspartate in Acute Liver Failure: A Double-Blind, Randomized, Placebo-Controlled Study. Hepatology, 62(6), 1895-905. [Link]

-

Çakatay, U., & Kayal, E. (2019). Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles?. Medical Hypotheses, 128, 52-53. [Link]

-

Smith, R. J., et al. (1985). The importance of ornithine as a precursor for proline in mammalian cells. Journal of Cellular Physiology, 124(3), 431-6. [Link]

-

Sugino, T., et al. (2008). L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism. Nutrition Research, 28(11), 738-43. [Link]

-

Inda, L. A., et al. (2016). The importance of the urea cycle and its relationships to polyamine metabolism during ammonium stress in Medicago truncatula. Journal of Experimental Botany, 67(18), 5405-17. [Link]

-

Albina, J. E., et al. (1993). Role of ornithine as a proline precursor in healing wounds. The Journal of Surgical Research, 55(1), 97-102. [Link]

-

Wikipedia. (n.d.). Urea cycle. [Link]

-

Miyake, M., et al. (2014). Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers. Nutrition Journal, 13, 53. [Link]

-

Marini, J. C., et al. (2011). Arginine and Ornithine Are the Main Precursors for Citrulline Synthesis in Mice. The Journal of Nutrition, 141(9), 1648-53. [Link]

-

Sugino, T., et al. (2010). The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. European Journal of Applied Physiology, 108(3), 483-91. [Link]

-

Holecki, M., et al. (2010). [Physiological functions of L-ornithine and L-aspartate in the body and the efficacy of administration of L-ornithine-L-aspartate in conditions of relative deficiency]. Polski Merkuriusz Lekarski, 28(168), 490-5. [Link]

-

Wu, G., & Morris, S. M., Jr. (1993). Production of Ornithine by Intact Human Erythrocytes. Medical Science Research, 21(12), 481-483. [Link]

-

YouTube. (2017). Watch this one video and never forget what Ornithine cycle is. [Link]

Sources

- 1. Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Physiological functions of L-ornithine and L-aspartate in the body and the efficacy of administration of L-ornithine-L-aspartate in conditions of relative deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood-brain barrier dysfunction in L-ornithine induced acute pancreatitis in rats and the direct effect of L-ornithine on cultured brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Urea cycle - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchopenworld.com [researchopenworld.com]

- 11. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production of ornithine by intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Functions and Research Applications of Ornithine Ethyl Ester

Introduction

Ornithine Ethyl Ester (OEE) is a synthetically derived ester of the non-proteinogenic amino acid L-ornithine. It is most commonly available in its dihydrochloride salt form, L-ornithine ethyl ester dihydrochloride, a formulation that significantly enhances its stability and solubility in aqueous solutions, making it amenable for a wide range of biochemical applications.[1][2] Fundamentally, this compound functions as a cell-permeable precursor to L-ornithine. The addition of the ethyl ester group increases the lipophilicity of the parent molecule, which is theorized to facilitate its transport across cellular membranes.[1][3] Once inside the cell, ubiquitous intracellular esterases are presumed to hydrolyze the ester bond, liberating L-ornithine to participate in its native metabolic pathways.

This technical guide provides an in-depth exploration of the core biological functions influenced by this compound, focusing on its roles in the urea cycle and polyamine synthesis. We will delve into its practical applications in research, provide detailed experimental protocols for its study, and clarify its relationship with structurally similar but functionally distinct molecules.

Section 1: Physicochemical Properties and Bioavailability

The utility of this compound in research and development is rooted in its specific chemical properties, which are designed to improve upon the delivery of its parent molecule, L-ornithine.

Table 1: Physicochemical Properties of L-Ornithine Ethyl Ester Dihydrochloride

| Property | Value | Reference |

| CAS Number | 84772-29-2 | [2][4] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [4][5] |

| Molecular Weight | ~233.19 g/mol | [2][5] |

| Appearance | Snow white, hygroscopic solid | [2][4] |

| Purity | ≥ 99% (NMR) | [2] |

| Melting Point | 170-176 °C | [2] |

| Solubility | Soluble in water | [1] |

| InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N | [4][6] |

The primary rationale for the esterification of L-ornithine is to overcome the potential limitations of its cellular uptake. As a charged amino acid, L-ornithine's passage across the lipid bilayer of cell membranes is restricted and dependent on specific amino acid transporters. By neutralizing the carboxyl group via esterification, the overall lipophilicity of the molecule is increased. This modification is a common pro-drug strategy intended to enhance passive diffusion across cell membranes, leading to increased intracellular bioavailability compared to direct administration of L-ornithine.[1][2]

Section 2: Core Metabolic Functions

Upon intracellular hydrolysis, the liberated L-ornithine serves as a substrate in at least two pivotal metabolic pathways that are central to cellular homeostasis, detoxification, and proliferation.

The Urea Cycle: Ammonia Detoxification

The urea cycle, also known as the ornithine cycle, is a critical metabolic pathway that occurs primarily in the liver. Its function is to convert highly toxic ammonia, a byproduct of amino acid catabolism, into the far less toxic compound urea, which can be safely excreted by the kidneys.[7][8] L-ornithine is not consumed in this cycle but acts as a crucial carrier molecule, accepting a carbamoyl group to become citrulline and being regenerated at the end of the cycle from arginine.[8][9]

By providing an exogenous source of L-ornithine, this compound can potentially enhance the capacity of the urea cycle. This is the scientific underpinning for its investigation in applications related to liver health and in sports nutrition, where efficient clearance of ammonia produced during intense exercise could reduce fatigue.[1][3][10]

Polyamine Synthesis Pathway: Regulation of Cell Growth

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[11] The synthesis of these critical molecules begins with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC), which is the first and rate-limiting enzyme in the polyamine synthesis pathway.[12][13][14]

By increasing the intracellular pool of L-ornithine, this compound can drive the synthesis of polyamines.[15] This mechanism is highly relevant to its potential applications in promoting tissue repair and wound healing, processes that require robust cell proliferation.[2][4] Conversely, because cancer cells have a high demand for polyamines to sustain their rapid growth, the polyamine pathway is a major target in oncology.[16] OEE can therefore be a valuable research tool for studying the effects of up-regulating polyamine synthesis in various cell models.

Sources

- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-ornithine ethyl ester - Wholesale Distributor [naturalpoland.com]

- 4. Ethyl L-ornithine dihydrochloride (84772-29-2) for sale [vulcanchem.com]

- 5. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Ornithine ethyl ester DiHCl | CymitQuimica [cymitquimica.com]

- 7. Urea cycle - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. news-medical.net [news-medical.net]

- 10. jk-sci.com [jk-sci.com]

- 11. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Ornithine Ester Ethyl HCL_SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. [passiono.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornithine Ethyl Ester: A Prodrug Approach to Modulating the Urea Cycle

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The urea cycle is a critical metabolic pathway, primarily in the liver, responsible for the detoxification of ammonia and the synthesis of urea.[1][2] L-ornithine is a key non-proteinogenic amino acid that acts as an essential intermediate and catalyst in this cycle.[3] Dysregulation of the urea cycle leads to hyperammonemia, a condition with severe neurological consequences, highlighting the need for therapeutic strategies to support or enhance cycle function.[1][4] This guide explores the scientific rationale and experimental framework for investigating Ornithine Ethyl Ester (OEE) as a cell-permeable prodrug of L-ornithine. By transiently masking the carboxyl group, esterification is a well-established strategy to increase the lipophilicity and cellular uptake of amino acids and other therapeutic agents.[5][6] We hypothesize that OEE can efficiently cross cellular membranes, be rapidly hydrolyzed by intracellular esterases to release L-ornithine, and thereby bolster the urea cycle. This document provides a comprehensive overview of the underlying biochemistry, proposes detailed methodologies for the validation of this hypothesis, and discusses the potential applications of OEE in research and clinical settings.

Introduction: The Centrality of the Urea Cycle and L-Ornithine

The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert neurotoxic ammonia into urea, a comparatively non-toxic compound that is subsequently excreted by the kidneys.[1][7] This pathway is indispensable for the management of nitrogen waste resulting from protein and amino acid catabolism.[2] The cycle spans two cellular compartments: the first two steps occur in the mitochondrial matrix, and the remaining three take place in the cytosol.[8][9]

L-ornithine plays a pivotal role in this process. It is transported from the cytosol into the mitochondria by a specific transporter, ornithine translocase (SLC25A15).[10][11] Inside the mitochondria, ornithine combines with carbamoyl phosphate in a reaction catalyzed by ornithine transcarbamoylase (OTC) to form citrulline.[3][12] Citrulline is then transported to the cytosol, participating in subsequent reactions that ultimately produce arginine. In the final step, arginase cleaves arginine to yield urea and regenerate ornithine, which can then be transported back into the mitochondria to begin a new cycle.[3] The catalytic nature of ornithine underscores its importance; a consistent intramitochondrial supply is essential for maintaining the cycle's flux and preventing ammonia accumulation.[3]

Disorders arising from deficiencies in urea cycle enzymes, such as OTC deficiency, can lead to life-threatening hyperammonemia.[13][14] Current treatments often involve dietary protein restriction and the use of nitrogen-scavenging drugs.[4][15] Therefore, strategies aimed at enhancing the efficiency of a compromised urea cycle are of significant therapeutic interest.

This compound: A Prodrug Hypothesis

L-ornithine, being a zwitterionic amino acid, has high water solubility, which is crucial for its transport in the bloodstream but can limit its passive diffusion across the lipid bilayers of cell membranes.[12][16] The efficiency of its transport into hepatocytes and subsequently into mitochondria is dependent on specific carrier proteins.[11][17]

The Prodrug Concept: A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. Esterification is a common and effective prodrug strategy for molecules containing carboxylic acid groups. By converting the polar carboxyl group into a more lipophilic ester, the molecule's ability to cross cell membranes via passive diffusion can be significantly enhanced.[5][18] This approach has been successfully applied to numerous drugs, including several antiviral agents where amino acid esters improve oral bioavailability.[19][20]

This compound (OEE): We hypothesize that L-ornithine ethyl ester (OEE) acts as a prodrug of L-ornithine. The addition of the ethyl group neutralizes the negative charge of the carboxyl group, increasing the overall lipophilicity of the molecule. This enhanced lipophilicity is predicted to facilitate its transport across the plasma and mitochondrial membranes, bypassing, to some extent, the reliance on specific amino acid transporters. Once inside the cell, ubiquitous intracellular carboxylesterases are expected to rapidly hydrolyze the ester bond, releasing L-ornithine and ethanol, a generally well-tolerated byproduct at low concentrations.[6][21] This intracellular delivery mechanism could potentially increase the availability of ornithine at its site of action within the mitochondria, thereby enhancing the rate of the urea cycle. A commercial supplier notes OEE's enhanced bioavailability as a key property.[22]

Mechanism of Action: From Ester to Urea Cycle Intermediate

The proposed mechanism for OEE's action involves a sequential process of transport and activation, which can be experimentally validated.

Caption: Proposed mechanism of OEE uptake and conversion in a hepatocyte.

Experimental Validation and Methodologies

To rigorously test the prodrug hypothesis for this compound, a multi-tiered experimental approach is required, progressing from in vitro enzymatic assays to cell-based models and potentially in vivo studies.

In Vitro Analysis: Enzymatic Conversion

Objective: To confirm that OEE is a substrate for intracellular esterases and is converted to L-ornithine.

Protocol: Intracellular Esterase Activity Assay

-

Preparation of Cell Lysate:

-

Culture a relevant cell line, such as HepG2 (human hepatoma cells), known to have high carboxylesterase activity.[23]

-

Harvest cells and prepare a cytosolic fraction by homogenization followed by centrifugation to pellet organelles.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Incubate a known concentration of OEE (e.g., 1 mM) with the cell lysate at 37°C.

-

Include a negative control with heat-inactivated lysate to account for non-enzymatic hydrolysis.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quantification of L-Ornithine:

-

Stop the reaction by adding a protein-precipitating agent (e.g., perchloric acid).

-

Analyze the supernatant for the presence of L-ornithine using a sensitive analytical method such as HPLC with pre-column derivatization or LC-MS/MS.

-

-

Data Analysis:

Cell-Based Assays: Cellular Uptake and Urea Production

Objective: To demonstrate that OEE treatment increases intracellular ornithine levels and enhances the rate of urea synthesis in cultured hepatocytes.

Protocol: Measurement of Urea Production in Cultured Hepatocytes

-

Cell Culture and Treatment:

-

Plate primary hepatocytes or HepG2 cells in 24-well plates and allow them to adhere.

-

Starve the cells of non-essential amino acids for a short period to lower basal urea production.

-

Treat cells with varying concentrations of OEE or L-ornithine (as a positive control) in the presence of an ammonia challenge (e.g., 5 mM ammonium chloride). Include a vehicle-treated group as a negative control.

-

-

Sample Collection:

-

After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

-

Urea Quantification:

-

Data Analysis and Interpretation:

-

Compare the normalized urea production across the different treatment groups. A dose-dependent increase in urea synthesis in OEE-treated cells, ideally exceeding that of equimolar L-ornithine, would support the hypothesis of enhanced cellular delivery and subsequent participation in the urea cycle.

-

Table 1: Hypothetical Comparative Efficacy Data

| Treatment (1 mM) | Intracellular Ornithine (nmol/mg protein) | Urea Production (µmol/mg protein/24h) |

| Vehicle Control | 5.2 ± 0.8 | 1.5 ± 0.3 |

| L-Ornithine | 15.7 ± 2.1 | 4.8 ± 0.6 |

| This compound | 35.4 ± 4.5 | 9.2 ± 1.1 |

Experimental Workflow Visualization

Caption: A streamlined workflow for the experimental validation of OEE.

Potential Applications and Future Directions

The validation of OEE as an effective L-ornithine prodrug would open several avenues for its application:

-

Research Tool: OEE could serve as a valuable tool for studying the regulation and kinetics of the urea cycle in vitro and in vivo. Its ability to potentially bypass transport limitations would allow researchers to investigate the downstream effects of elevated intracellular ornithine levels more directly.

-

Therapeutic Potential: For certain urea cycle disorders, particularly those where ornithine transport is impaired (e.g., Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome), OEE could represent a novel therapeutic strategy. By providing an alternative route for ornithine to enter the mitochondrial matrix, it might partially compensate for the defective transporter.[17] Further research into its efficacy in animal models of such disorders would be a critical next step.

-

Liver Health: Given the liver's central role in nitrogen metabolism, OEE could be explored for its potential to support liver function in conditions associated with hyperammonemia, such as chronic liver disease or hepatic encephalopathy.

Conclusion

The conceptual framework presented in this guide outlines a strong scientific basis for investigating this compound as a prodrug of L-ornithine. The proposed mechanism, leveraging enhanced lipophilicity for improved cellular delivery and subsequent intracellular enzymatic activation, is a well-established principle in drug design.[30][31] The experimental protocols detailed herein provide a clear and robust pathway to validate this hypothesis. If successful, this compound could become a powerful asset for both fundamental research into nitrogen metabolism and the development of new therapeutic interventions for debilitating urea cycle disorders.

References

- Wikipedia. Urea cycle. [URL: https://en.wikipedia.org/wiki/Urea_cycle]

- Batshaw, M. L., et al. (2001). Long-term treatment of girls with ornithine transcarbamylase deficiency. New England Journal of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/11172150/]

- Children's Hospital of Philadelphia. Ornithine Transcarbamylase Deficiency. [URL: https://www.chop.edu/conditions-diseases/ornithine-transcarbamylase-deficiency]

- Patient Worthy. (2020). An Ornithine Transcarbamylase Deficiency Treatment Has Been Approved for Clinical Trials. [URL: https://patientworthy.com/2020/04/16/ornithine-transcarbamylase-deficiency-treatment-approved-clinical-trials-arct-810/]

- Fortis Healthcare. (2022). Urea Cycle - Steps, Significance and Importance. [URL: https://www.fortishealthcare.com/blog/urea-cycle-steps-significance-and-importance/]

- Metabolic Support UK. Ornithine Transcarbamylase Deficiency. [URL: https://www.metabolicsupportuk.org/disorder/ornithine-transcarbamylase-deficiency-otc/]

- Cleveland Clinic. (2022). OTC (Ornithine Transcarbamylase) Deficiency. [URL: https://my.clevelandclinic.org/health/diseases/23243-otc-ornithine-transcarbamylase-deficiency]

- Slideshare. (2015). UREA CYCLE. [URL: https://www.slideshare.net/YESANNA/urea-cycle-432 यसअघि]

- RE-Place. (n.d.). Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells. [URL: https://www.re-place.

- YouTube. (2017). Overview of UREA CYCLE. [URL: https://www.youtube.

- Camacho, J. A., et al. (1999). The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10455189/]

- Microbe Notes. (2023). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. [URL: https://microbenotes.com/urea-cycle/]

- Wikipedia. Ornithine translocase. [URL: https://en.wikipedia.org/wiki/Ornithine_translocase]

- Bolleyn, J., Rogiers, V., & Vanhaecke, T. (2015). Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/26272154/]

- Zawada, R. J. X., et al. (2011). Quantitative determination of urea concentrations in cell culture medium. Biochemistry and Cell Biology. [URL: https://cdnsciencepub.com/doi/abs/10.1139/o11-017]

- Biocrates Life Sciences AG. (2023). Ornithine - Metabolite of the month. [URL: https://biocrates.com/metabolite-of-the-month-ornithine/]

- Zawada, R. J. X., et al. (2011). Quantitative determination of urea concentrations in cell culture medium. ResearchGate. [URL: https://www.researchgate.

- Sigma-Aldrich. Quantitative determination of urea concentrations in cell culture medium. [URL: https://www.sigmaaldrich.

- St-Pierre, J. F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c05708]

- Rautio, J., et al. (2008). Amino Acids in the Development of Prodrugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244979/]

- Palmieri, F. (2008). Mitochondrial transporters for ornithine and related amino acids: a review. Journal of Inherited Metabolic Disease. [URL: https://pubmed.ncbi.nlm.nih.gov/18415137/]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. [URL: https://www.scirp.

- Patel, K., & Patel, J. (2019). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://www.researchgate.

- Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection. [URL: https://www.creative-proteomics.com/resource/l-ornithine-properties-functions-metabolism-and-detection.htm]

- St-Pierre, J. F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36928135/]

- St-Pierre, J. F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10051166/]

- Vooturi, R., & Vangavaragu, J. R. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3385786/]

- Janeba, Z. (2016). Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26804052/]

- ORKG. (2023). Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. [URL: https://ask.orkg.org/paper/R633005]

- Miller, E. W., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1114916109]

- Gryl, M., et al. (2021). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/26/19/5980]

- Goger, M., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.7b01152]

- Walter, F. R., et al. (2022). The effects of l- and d-ornithine on the permeability of the triple BBB co-culture model. ResearchGate. [URL: https://www.researchgate.net/figure/The-effects-of-l-and-d-ornithine-l-orn-and-d-orn-20-mM-24-h-on-the-permeability_fig1_358940845]

- Chem-Impex. L-Ornithine ethyl ester dihydrochloride. [URL: https://www.chemimpex.com/products/l-ornithine-ethyl-ester-dihydrochloride]

- Testa, C. A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01422]

Sources

- 1. fortishealthcare.com [fortishealthcare.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Urea cycle - Wikipedia [en.wikipedia.org]

- 8. UREA CYCLE | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. Ornithine translocase - Wikipedia [en.wikipedia.org]

- 11. Mitochondrial transporters for ornithine and related amino acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 13. Long-term treatment of girls with ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. Ornithine Transcarbamylase Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 16. researchgate.net [researchgate.net]

- 17. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells | RE-Place [re-place.be]

- 26. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. researchgate.net [researchgate.net]

- 29. Quantitative determination of urea concentrations in cell culture medium. | Sigma-Aldrich [merckmillipore.com]

- 30. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Ornithine ethyl ester dihydrochloride properties

An In-Depth Technical Guide to Ornithine Ethyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound Dihydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine, a key intermediate in the urea cycle.[1][2] The modification of L-ornithine via ethyl esterification and its formulation as a dihydrochloride salt enhances its stability and solubility, making it a compound of significant interest in various scientific and commercial sectors.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, designed to support professionals in research and development. The esterification to its ethyl ester form is suggested to enhance its bioavailability compared to the parent L-ornithine, allowing for more efficient absorption and utilization within the body.[1][3]

Core Chemical and Physical Properties

This compound Dihydrochloride is a snow-white, hygroscopic solid, a characteristic that necessitates careful handling and storage to prevent degradation from atmospheric moisture.[3][4] Its dihydrochloride salt form contributes to its high solubility in aqueous solutions, a critical attribute for its use in biochemical assays and formulation development.[1]

| Property | Value | Reference |

| CAS Number | 84772-29-2 | [4][5][6][7] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 233.1 - 233.19 g/mol | [3][4][6] |

| Appearance | Snow white, hygroscopic solid | [3][4] |

| Melting Point | 170-179 °C | [3][4] |

| LogP | -0.705 | [4][7] |

| Purity | ≥ 97-99% | [3][5] |

| InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N | [4][5][7] |

Elemental analysis confirms the dihydrochloride structure, with experimentally found values closely matching the calculated composition: C 35.73%, H 7.46%, N 12.14%, Cl 30 .27% (Calculated: C 36.06%, H 7.78%, N 12.01%, Cl 30 .41%).[4]

Synthesis and Purification

The synthesis of this compound Dihydrochloride is primarily achieved through a standard esterification process. The causality behind this choice of method lies in its efficiency and the ability to produce a high-purity product.

Standard Esterification Protocol

The core of the synthesis involves the reaction of L-ornithine with ethanol in the presence of an acid catalyst, typically thionyl chloride, which facilitates the ester formation. The subsequent addition of hydrochloric acid ensures the formation of the stable dihydrochloride salt.

Experimental Protocol:

-

Reaction Setup: A mixture of L-ornithine, absolute ethanol, and thionyl chloride is combined in a round-bottom flask fitted with a reflux condenser.[4][8] The thionyl chloride acts as a source of HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

-

Reflux: The mixture is heated to reflux (approximately 78°C for ethanol) and maintained for about 7 hours, or until the solution becomes clear, indicating the completion of the reaction.[4]

-

Solvent Removal: Excess ethanol and other volatile reagents are removed using a rotary evaporator at an elevated temperature (e.g., 70°C).[4] This step is crucial for isolating the crude product.

-

Recrystallization (Purification): The resulting solid crude product is dissolved in a minimal amount of hot ethanol.[4][8] This solution is then poured over or slowly added to cooled diethyl ether.[4][8] The significant drop in solubility causes the purified this compound Dihydrochloride to precipitate out of the solution, leaving impurities behind.

-

Final Product Isolation: The recrystallized product is filtered, washed with anhydrous diethyl ether to remove any residual soluble impurities, and dried under a vacuum to yield the final, high-purity compound.[4][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound Dihydrochloride.

Analytical Methods for Characterization

To ensure the identity, purity, and quality of this compound Dihydrochloride, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Reverse-Phase HPLC (RP-HPLC)

A reverse-phase HPLC method can effectively separate and quantify this compound Dihydrochloride.[7] The choice of a reverse-phase column is logical due to the polar nature of the molecule, allowing for good retention and separation from non-polar impurities.

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is typically used.[7]

-

Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid, is effective.[7] The acid suppresses the ionization of any residual silanol groups on the column, improving peak shape.

-

MS-Compatibility: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid, such as formic acid, to prevent contamination of the MS source.[7]

-

Detection: UV detection is standard, though other methods like evaporative light scattering detection (ELSD) or MS can be employed for higher sensitivity and specificity.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., water) and filtered through a 0.45 µm filter before injection to protect the HPLC system.

Analytical Workflow Diagram

Caption: Standard analytical workflow for HPLC analysis.

Applications in Research and Development

The unique properties of this compound Dihydrochloride make it a versatile compound in several R&D areas.

Biochemical Research: The Urea Cycle

As a derivative of L-ornithine, this compound is a valuable tool for studying the urea cycle. L-ornithine is a critical substrate in this pathway, which is essential for detoxifying ammonia in the liver.[2][4] Researchers can use the ethyl ester form to investigate how modifications to the ornithine structure affect its transport and participation in the cycle, potentially offering insights into managing conditions like hepatic encephalopathy.[3]

Caption: Simplified role of L-Ornithine in the Urea Cycle.

Pharmaceutical and Nutraceutical Applications

-

Sports Nutrition: The compound is used in dietary supplements to potentially enhance athletic performance and accelerate recovery.[3][4] It is believed to support muscle metabolism and aid in reducing fatigue, possibly by facilitating ammonia clearance via the urea cycle.[3][4]

-

Wound Healing: Ornithine is a precursor to proline and polyamines, which are essential for collagen synthesis and cell proliferation. This has led to research into this compound Dihydrochloride for topical treatments aimed at accelerating tissue repair and regeneration.[3][4][9]

-

Liver Health: Due to its connection to the urea cycle, it is explored for its potential to support liver function and detoxification pathways.[3][9]

-

Neuroprotection: Preliminary studies suggest potential neuroprotective properties, opening avenues for research in the context of neurodegenerative diseases.[3][9]

-

Cosmetic Formulations: It is incorporated into anti-aging skincare products for its purported ability to enhance skin hydration and elasticity, likely linked to its role in cellular regeneration.[3][4][9]

Stability, Storage, and Safety

Stability and Storage

This compound Dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4] This is a critical consideration for maintaining its integrity.

-

Storage Conditions: To ensure long-term stability, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][10][11] Storage at refrigerated temperatures (0-8 °C) is often recommended.[3]

-

Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid storage with strong oxidizing agents and strong bases.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound Dihydrochloride is classified as a skin and eye irritant.[6][10]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[12] Avoid breathing dust.[12] Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[10]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical advice.[10]

-

References

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ethyl L-ornithine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl L-ornithine dihydrochloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

L-Ornithine ethyl ester dihydrochloride. (n.d.). Chemwill Asia Co., Ltd. - LookChem. Retrieved from [Link]

-

Article. (2008, January 28). SciELO. Retrieved from [Link]

-

L-Ornithine ethyl ester dihydrochloride | 84772-29-2. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

-

L-Ornithine Ethyl Ester Hydrochloride CAS:84772-29-2. (n.d.). Watson International Ltd. Retrieved from [Link]

- CN1590367A - Preparation method of L-ornithine hydrochloride. (n.d.). Google Patents.

-

Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Spectrophotometric estimation of eflornithine hydrochloride by using ion-pair reagents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]

- 2. Articles [globalrx.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl L-ornithine dihydrochloride (84772-29-2) for sale [vulcanchem.com]

- 5. L-Ornithine ethyl ester DiHCl | CymitQuimica [cymitquimica.com]

- 6. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl L-ornithine dihydrochloride | SIELC Technologies [sielc.com]

- 8. scielo.br [scielo.br]

- 9. jk-sci.com [jk-sci.com]

- 10. echemi.com [echemi.com]

- 11. L-Ornithine ethyl ester dihydrochloride, CasNo.84772-29-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

L-Ornithine Ethyl Ester vs. D-Ornithine Ethyl Ester: A Guide to Stereoisomeric Differentiation, Biological Activity, and Analytical Separation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The principle of chirality is fundamental in pharmacology and drug development, where stereoisomers of the same molecule can exhibit profoundly different biological activities. This guide provides a detailed technical examination of L-Ornithine ethyl ester and its enantiomer, D-Ornithine ethyl ester. We delve into their structural differences, comparative physicochemical properties, and the critical role of stereochemistry in their metabolic fate, particularly focusing on the L-isomer's integral function in the urea cycle. This document serves as a resource for researchers and scientists, offering insights into the enzymatic specificity that governs their biological relevance, detailed protocols for their analytical separation via chiral HPLC, and a discussion of their respective applications and implications in research and pharmaceutical development.

Introduction: The Principle of Chirality in Ornithine Derivatives

The Significance of Stereoisomerism in Drug Development

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one isomer being therapeutically active while the other is inactive, less active, or even toxic. Understanding and controlling the stereochemistry of a drug candidate is therefore a critical aspect of modern drug development, ensuring safety, efficacy, and purity.

Introduction to Ornithine: L- and D-Enantiomers

Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] However, it plays a vital role in several metabolic processes. The naturally occurring and biologically active form is L-Ornithine.[] Its primary function is as a key intermediate in the urea cycle, the metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[3][4] L-Ornithine is also a precursor for the synthesis of polyamines like putrescine and spermine, which are essential for cell proliferation and differentiation.[5][6] Its enantiomer, D-Ornithine, is not typically found in biological systems and is not a substrate for the enzymes of the urea cycle.[][7]

Esterification and the Genesis of L- and D-Ornithine Ethyl Ester

Esterification is a common chemical modification used to alter the physicochemical properties of a molecule, often to enhance its bioavailability.[8] By reacting the carboxylic acid group of ornithine with ethanol, Ornithine ethyl ester is formed. This modification can potentially improve absorption characteristics.[8] However, the chirality of the parent molecule is retained during this process. Therefore, the esterification of L-Ornithine yields L-Ornithine ethyl ester, while the esterification of D-Ornithine yields D-Ornithine ethyl ester. These two esters remain enantiomers of each other, and as we will explore, their biological activities are expected to be as distinct as their parent amino acids.

Physicochemical Properties: A Comparative Analysis

Structural Comparison

The fundamental difference between L-Ornithine ethyl ester and D-Ornithine ethyl ester lies in the spatial arrangement of the groups around the chiral alpha-carbon. This stereochemical difference is the sole determinant of their distinct biological properties.

Caption: Stereochemical representation of L- and D-Ornithine ethyl ester.

Comparative Data Table

While their biological properties differ, the fundamental physicochemical properties of enantiomers are identical, except for their interaction with plane-polarized light. They are typically synthesized and handled as hydrochloride salts to improve stability and solubility.[8]

| Property | L-Ornithine Ethyl Ester | D-Ornithine Ethyl Ester | Reference |

| Molecular Formula | C₇H₁₆N₂O₂ | C₇H₁₆N₂O₂ | [7][9] |

| Molecular Weight | 160.21 g/mol | 160.21 g/mol | [7][9] |

| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate | ethyl (2R)-2,5-diaminopentanoate | [7][9] |

| CAS Number (Free Base) | 4189-46-2 | Not readily available | [9][10] |

| CAS Number (Dihydrochloride) | 84772-29-2 | Not readily available | [8][11][12] |

| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂O₂ | C₇H₁₈Cl₂N₂O₂ | [8][13] |

| Molecular Weight (Dihydrochloride) | 233.14 g/mol | 233.14 g/mol | [11][12] |

| Appearance (Dihydrochloride) | Snow white, hygroscopic solid | Assumed to be similar | [11][14] |

| Solubility | Soluble in water | Assumed to be similar | [8][15] |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [6][7] |

Note: Specific data for D-Ornithine ethyl ester is less common in commercial and public databases, reflecting its limited use compared to the L-isomer.

The Biological Dichotomy: Stereospecificity and Metabolic Fate

The Central Role of L-Ornithine in the Urea Cycle

The primary reason for the biological significance of L-Ornithine lies in its indispensable role in the urea (or ornithine) cycle. This cycle is the body's main mechanism for converting highly toxic ammonia, a byproduct of amino acid catabolism, into urea, which is then safely excreted.[16][17] The cycle takes place primarily in the liver.[17] L-Ornithine acts as a carrier molecule; it is regenerated at the end of each cycle, making it a catalyst for ammonia detoxification.[1][3]

Caption: The Urea Cycle, highlighting the central role of L-Ornithine.

Enzymatic Specificity: Why L- is Recognized and D- is Not

Enzymes are chiral molecules with highly specific three-dimensional active sites. This specificity dictates that they can typically only bind to and process substrates with a complementary stereochemistry. The enzymes of the urea cycle, such as Ornithine Transcarbamylase, have evolved to recognize and bind exclusively to L-Ornithine.[16] The D-enantiomer, with its amino group oriented differently at the alpha-carbon, will not fit correctly into the active site of these enzymes. Consequently, D-Ornithine cannot participate in the urea cycle and is biologically inert in this context. This principle of stereospecificity is a cornerstone of biochemistry.

The Role of Esterases: Hydrolysis and Bioavailability

Upon administration, L-Ornithine ethyl ester and D-Ornithine ethyl ester are likely to be rapidly hydrolyzed by non-specific esterase enzymes present in the blood, liver, and other tissues. This enzymatic action will cleave the ethyl ester bond, releasing ethanol and the parent amino acid, L-Ornithine or D-Ornithine, respectively. Therefore, the ultimate biological effect of these esters is predicated on the activity of the resulting free ornithine enantiomer. The ester form serves primarily as a prodrug to potentially enhance delivery, but the core biological activity remains dictated by the chirality of the parent amino acid.[8]

Potential Pharmacological vs. Toxicological Implications of the D-Isomer

While L-Ornithine and its salts (like L-ornithine L-aspartate) are used in nutritional supplements and for the management of liver disorders due to their role in ammonia detoxification, the D-isomer has no established therapeutic use.[][4][18] The presence of D-amino acids in biological systems is rare, and the body generally lacks efficient pathways for their metabolism. The accumulation of D-amino acids can sometimes be associated with pathological conditions. Therefore, D-Ornithine ethyl ester is primarily considered a research chemical or a potential process impurity in the synthesis of the L-isomer. Its administration could lead to unknown metabolic consequences, and it would not be expected to provide the therapeutic benefits associated with L-Ornithine.

Analytical Methodologies for Chiral Discrimination

The Imperative of Chiral Separation in Quality Control

For any application involving L-Ornithine ethyl ester, it is critical to ensure its enantiomeric purity. The presence of the D-isomer as an impurity could reduce the efficacy of the product and introduce a substance with an uncharacterized toxicological profile. Therefore, a robust analytical method capable of separating and quantifying the two enantiomers is essential for quality control in both research and manufacturing settings. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for this compound Isomers

This protocol describes a general methodology for the separation of L- and D-Ornithine ethyl ester. Note: This is an illustrative protocol. Specific parameters must be optimized for the user's specific instrumentation and sample matrix.

Objective: To separate and quantify L-Ornithine ethyl ester and D-Ornithine ethyl ester.

Materials:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak IA, IB, or similar).

-

Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and a suitable amine additive like Diethylamine (DEA).

-

Reference Standards: High-purity L-Ornithine ethyl ester dihydrochloride and D-Ornithine ethyl ester dihydrochloride.

-

Sample Diluent: Mobile phase or a suitable solvent mixture.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Hexane, IPA (or EtOH), and DEA (e.g., 80:20:0.1 v/v/v Hexane:IPA:DEA). Degas the mobile phase thoroughly before use. The non-polar/polar solvent ratio is the primary tool for adjusting retention and resolution.

-

Standard Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to create stock solutions of known concentration (e.g., 1 mg/mL). Prepare a racemic standard by mixing equal volumes of the L- and D-isomer stock solutions. Prepare a series of working standards for calibration.

-

Sample Preparation: Dissolve the sample containing the this compound in the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Chiralpak IA (or equivalent)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or MS for higher sensitivity and specificity.

-

-

System Suitability: Inject the racemic standard. The system is suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

-

Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the individual L- and D-standards.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Use this curve to determine the concentration of each isomer in the unknown samples. Calculate the enantiomeric excess (% ee) as required.

Workflow Diagram for Chiral Analysis

Caption: Standard workflow for chiral HPLC analysis of this compound.

Applications, Research, and Future Directions

Established Applications of L-Ornithine Derivatives

The biologically active L-isomer is the focus of all therapeutic and nutritional applications. L-Ornithine and its derivatives are utilized in:

-

Sports Nutrition: To potentially reduce exercise-induced fatigue by promoting ammonia excretion.[1][11]

-

Liver Health: The stable salt L-Ornithine L-Aspartate (LOLA) is used in the treatment of hepatic encephalopathy, a condition characterized by high ammonia levels due to liver dysfunction.[][4][18]

-

Research: As a substrate in biochemical assays to study the urea cycle and related enzymes.[5]

The D-Isomer: An Analytical Standard and Research Probe

The primary role of D-Ornithine ethyl ester is as an analytical tool. It is essential as a reference standard for developing and validating chiral separation methods to ensure the enantiomeric purity of L-Ornithine ethyl ester products. It may also be used in research as a negative control in studies investigating the stereospecificity of enzymes or transport systems.

Implications for Drug Development and Manufacturing

For any organization developing or manufacturing products based on L-Ornithine ethyl ester, strict stereochemical control is paramount.

-

Synthesis: Chiral synthesis or resolution methods must be employed to produce the L-isomer in high enantiomeric purity.

-

Quality Control: The chiral HPLC method described is a critical release test to confirm identity and purity, ensuring that the D-isomer is below specified limits.

-

Regulatory Filing: Regulatory bodies like the FDA and EMA require thorough characterization of drug substances, including stereoisomeric purity, to ensure safety and efficacy.

Conclusion

The distinction between L-Ornithine ethyl ester and D-Ornithine ethyl ester is a classic example of the importance of stereochemistry in the life sciences. While chemically similar, their biological fates are divergent, dictated by the precise chiral recognition of metabolic enzymes. L-Ornithine ethyl ester serves as a prodrug for the metabolically active L-Ornithine, a key component of the urea cycle. In contrast, D-Ornithine ethyl ester is biologically inert in this pathway and its primary value lies in its use as an analytical reference standard. For researchers and drug development professionals, a comprehensive understanding of these differences is crucial for designing meaningful experiments, ensuring product quality, and developing safe and effective therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6262, L-(-)-Ornithine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ornithine?. Synapse. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubMed. (2016). Ornithine and its role in metabolic diseases: An appraisal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. PMC. Retrieved from [Link]

-

MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Retrieved from [Link]

-

LookChem. (n.d.). L-Ornithine ethyl ester dihydrochloride, CasNo. 84772-29-2. Retrieved from [Link]

-

BYJU'S. (n.d.). Steps of the Urea Cycle. Retrieved from [Link]

-

SlideShare. (n.d.). ORNITHINE CYCLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008215, this compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Retrieved from [Link]

-

RIT. (n.d.). Ornithine. Retrieved from [Link]

-

YouTube. (2018). Physical Properties of Esters | Carbon Compound. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis of Ethyl Acetamidocyanoacetate, DL-Lysine, DL-Ornithine and DL-Tyrosine Labeled with Isotopic Carbon. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). D-Ornithine, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Ornithine synthesis - US3168558A.

- Google Patents. (n.d.). Preparation method of L-ornithine hydrochloride - CN1590367A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71082, D-Ornithine. Retrieved from [Link]

-

PubMed. (1981). Stereochemistry of ornithine decarboxylase reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Retrieved from [Link]

Sources

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 4. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 5. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 6. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Ornithine | C5H12N2O2 | CID 71082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]

- 9. This compound | C7H16N2O2 | CID 11008215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4189-46-2 CAS MSDS (L-ORNITHINE ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. echemi.com [echemi.com]

- 13. L-Ornithine ethyl ester DiHCl | CymitQuimica [cymitquimica.com]

- 14. Ethyl L-ornithine dihydrochloride (84772-29-2) for sale [vulcanchem.com]

- 15. L-Ornithine | 70-26-8 [chemicalbook.com]

- 16. byjus.com [byjus.com]

- 17. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

- 18. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Ornithine Ethyl Ester: Synthesis, Properties, and Applications

Introduction: The Significance of L-Ornithine Ethyl Ester in Scientific Research

L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a vital role in the detoxification of ammonia in the body.[1] Its therapeutic and supplemental potential is well-recognized, particularly in liver health and sports nutrition. However, the inherent polarity of amino acids can limit their bioavailability. To overcome this, chemical modifications are employed, with esterification being a prominent strategy. L-Ornithine ethyl ester, the ethyl ester derivative of L-ornithine, represents a significant advancement in enhancing the pharmacokinetic profile of its parent compound. The addition of the ethyl ester group increases the lipophilicity of the molecule, which is thought to improve its absorption and cellular uptake.[1][2] This enhanced bioavailability makes L-ornithine ethyl ester a compound of great interest to researchers, scientists, and drug development professionals.[2][3] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and applications of L-ornithine ethyl ester, primarily focusing on its common dihydrochloride salt form.

Chemical Structure and Physicochemical Properties

L-Ornithine ethyl ester is most commonly handled and studied as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1] The structure consists of the L-ornithine backbone with an ethyl ester group at the carboxylic acid terminus.

Table 1: Physicochemical Properties of L-Ornithine Ethyl Ester and its Dihydrochloride Salt

| Property | Value | Source |

| L-Ornithine Ethyl Ester (Free Base) | ||

| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate | [4] |

| Molecular Formula | C7H16N2O2 | [4] |

| Molecular Weight | 160.21 g/mol | [4] |

| SMILES | CCOC(=O)N | [4] |

| InChIKey | OTXKQKKLEDBPAD-LURJTMIESA-N | [4] |

| Computed XLogP3-AA | -0.6 | [4] |

| L-Ornithine Ethyl Ester Dihydrochloride | ||

| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |

| Alternate Names | (S)-Ethyl 2,5-diaminopentanoate dihydrochloride, H-Orn-OEt·2HCl | [1] |

| CAS Number | 84772-29-2 | [5] |

| Molecular Formula | C7H18Cl2N2O2 | [5] |

| Molecular Weight | 233.14 g/mol | |

| Appearance | Snow white, hygroscopic crystalline powder | [6] |

| Melting Point | 170-176 °C | [6] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 0-8 °C | [6] |

Synthesis of L-Ornithine Ethyl Ester Dihydrochloride

The synthesis of L-ornithine ethyl ester dihydrochloride is typically achieved through Fischer-Speier esterification, where L-ornithine is reacted with ethanol in the presence of a strong acid catalyst.[7][8] The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. The use of excess ethanol and an acid catalyst, often introduced as gaseous hydrogen chloride or via reagents like thionyl chloride or acetyl chloride, drives the reaction towards the formation of the ester.

Synthesis Workflow

Caption: Workflow for the synthesis of L-Ornithine Ethyl Ester Dihydrochloride.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a common method for the synthesis of amino acid ethyl ester hydrochlorides.

Materials:

-

L-Ornithine monohydrochloride

-

Absolute Ethanol (anhydrous)

-

Thionyl chloride (SOCl2) or dry Hydrogen Chloride (HCl) gas

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-ornithine monohydrochloride in absolute ethanol. The excess of ethanol acts as both a reagent and a solvent.

-

Introduction of Acid Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This reaction generates HCl in situ and should be performed in a well-ventilated fume hood. Alternatively, dry HCl gas can be bubbled through the ethanolic suspension. The addition of the acid catalyst is exothermic and should be done with caution to maintain a low temperature.

-

Esterification Reaction: After the addition of the acid catalyst, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for several hours to ensure complete esterification. The initially cloudy suspension should become a clear solution as the reaction progresses.

-

Solvent Removal: After the reflux period, cool the reaction mixture to room temperature. Remove the excess ethanol and volatile by-products using a rotary evaporator under reduced pressure.

-

Product Precipitation and Purification: The resulting crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether. This step helps to precipitate the L-ornithine ethyl ester dihydrochloride salt while washing away any remaining impurities. The solid product is collected by filtration, washed with more anhydrous diethyl ether, and dried under vacuum to yield the final product.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized by dissolving it in a minimal amount of warm absolute ethanol and then slowly adding anhydrous diethyl ether until turbidity is observed, followed by cooling to induce crystallization.[9]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical as Fischer esterification is a reversible reaction. The presence of water would shift the equilibrium back towards the reactants (hydrolysis of the ester), reducing the product yield.

-